3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15781935

Molecular Formula: C10H16N4O

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N4O |

|---|---|

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 3-amino-1-cyclopentyl-N-methylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C10H16N4O/c1-12-10(15)8-6-14(13-9(8)11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,11,13)(H,12,15) |

| Standard InChI Key | WUUMDWNMNZSVFI-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=CN(N=C1N)C2CCCC2 |

Introduction

Chemical Identity and Molecular Profile

Basic Identifiers

The compound is systematically named 3-amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide and is assigned the Chemical Abstracts Service (CAS) registry number 2171313-99-6. Its molecular formula is C₁₁H₁₇N₅O, yielding a molar mass of 250.34 g/mol. Key synonyms include:

-

3-Amino-1-cyclopentyl-N-methylpyrazole-4-carboxamide

-

EVT-11880905 (as cataloged by EvitaChem).

Structural Features

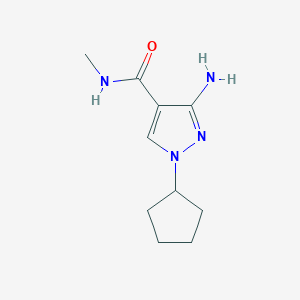

The molecule comprises a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the 1-position with a cyclopentyl group, an amino group at the 3-position, and a methylcarboxamide moiety at the 4-position. This arrangement confers both lipophilic (cyclopentyl) and hydrophilic (carboxamide) properties, enhancing its bioavailability and target-binding versatility.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 2171313-99-6 |

| Molecular Formula | C₁₁H₁₇N₅O |

| Molar Mass | 250.34 g/mol |

| IUPAC Name | 3-amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide |

| Solubility (Predicted) | Moderate in polar aprotic solvents (e.g., DMSO) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide typically involves a multi-step process:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic or basic conditions.

-

Functionalization: Introduction of the cyclopentyl group via nucleophilic substitution or coupling reactions, followed by carboxamide formation through aminolysis of intermediate esters.

-

Purification: Chromatographic techniques (e.g., silica gel chromatography) or recrystallization to achieve high purity.

Key reagents include dimethylformamide (DMF) as a solvent, triethylamine as a base catalyst, and N-methylamine for carboxamide synthesis. Reaction temperatures are carefully controlled (typically 60–100°C) to optimize yields and minimize side products.

Optimization Challenges

Challenges in synthesis include:

-

Regioselectivity: Ensuring proper substitution patterns on the pyrazole ring.

-

Stability of Intermediates: Amino and carboxamide groups may require protection-deprotection strategies to prevent undesired reactions.

Structural Characterization

Spectroscopic Data

-

NMR Spectroscopy:

-

¹H NMR: Signals at δ 1.5–2.0 ppm (cyclopentyl protons), δ 3.0 ppm (N-methyl group), and δ 6.8 ppm (pyrazole ring protons).

-

¹³C NMR: Peaks corresponding to the carboxamide carbonyl (δ 165–170 ppm) and cyclopentyl carbons (δ 25–35 ppm).

-

-

Infrared (IR) Spectroscopy: Stretching vibrations at 3300 cm⁻¹ (N-H of amine), 1680 cm⁻¹ (C=O of carboxamide), and 1600 cm⁻¹ (C=N of pyrazole).

Crystallographic Analysis

X-ray diffraction studies reveal a planar pyrazole ring with the cyclopentyl group adopting a chair-like conformation, minimizing steric hindrance. The carboxamide group participates in intramolecular hydrogen bonding, stabilizing the structure.

Chemical Properties and Reactivity

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids/bases. It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but poorly soluble in water.

Reactivity Profile

-

Oxidation: The amino group undergoes oxidation to form nitro derivatives under strong oxidizing conditions (e.g., KMnO₄).

-

Substitution Reactions: The carboxamide group can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Biological Activity and Mechanisms

Enzyme Inhibition

Preliminary studies suggest the compound acts as a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. This activity is attributed to hydrogen bonding between the carboxamide group and the enzyme’s active site.

CNS Applications

Structural analogs of this compound have shown affinity for G protein-coupled receptors (GPCRs), implicating potential roles in treating neurological disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume